molecular formula C5H8BrFO2 B6602756 ethyl 2-bromo-2-fluoropropanoate CAS No. 108221-67-6

ethyl 2-bromo-2-fluoropropanoate

Cat. No.: B6602756
CAS No.: 108221-67-6
M. Wt: 199.02 g/mol
InChI Key: NBWTZWHOEOYWDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-fluoropropanoate can be synthesized by the reaction of ethyl alpha-bromoacetate with hydrogen fluoride in the presence of boron trifluoride etherate. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets industry standards.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-fluoropropanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. These reactions often involve the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-2-fluoropropanoate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its analogs.

Properties

IUPAC Name

ethyl 2-bromo-2-fluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWTZWHOEOYWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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